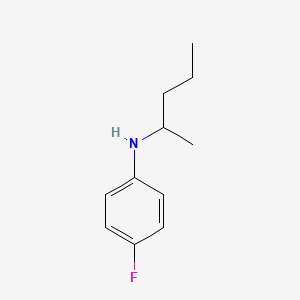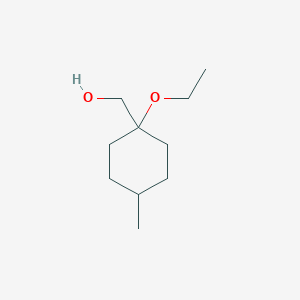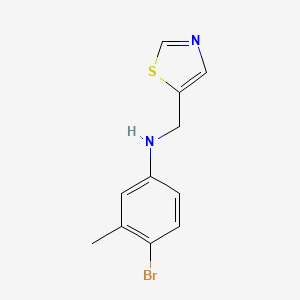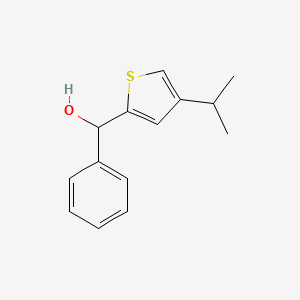
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a trifluoromethoxy group, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, with a focus on scalability and cost-effectiveness. Advanced techniques such as continuous flow synthesis and the use of heterogeneous catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions include indole derivatives with modified functional groups, such as carboxylic acids, alcohols, and halogenated indoles .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation and viral replication .
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
5-Bromoindole-3-carboxaldehyde: Contains a bromine atom instead of the trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde imparts unique electronic and steric properties, enhancing its stability and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C16H10F3NO3 |
|---|---|
Molekulargewicht |
321.25 g/mol |
IUPAC-Name |
4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-13-4-2-1-3-10(13)11-5-6-12-14(15(11)22)9(8-21)7-20-12/h1-8,20,22H |
InChI-Schlüssel |
UVKFPIDVKYSEHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3C=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)


![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)




![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)
